molecular formula C9H9F2NO2 B1603176 3-Amino-3-(3,4-difluorophenyl)propanoic acid CAS No. 682804-05-3

3-Amino-3-(3,4-difluorophenyl)propanoic acid

Cat. No. B1603176
M. Wt: 201.17 g/mol
InChI Key: BBQXXTOCYJPXDI-UHFFFAOYSA-N
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Description

“3-Amino-3-(3,4-difluorophenyl)propanoic acid” is a compound with the molecular formula C9H9F2NO2 . It is also known as "(S)-3-amino-3-(3’,5’-difluorophenyl)propanoic acid" .


Molecular Structure Analysis

The molecular structure of “3-Amino-3-(3,4-difluorophenyl)propanoic acid” consists of a propanoic acid backbone with an amino group and a 3,4-difluorophenyl group attached to the central carbon .

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

  • Study: A Spectroscopic and Diffractometric Study of Polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride (Vogt et al., 2013).
    • Details: Investigates the polymorphic forms of a related investigational pharmaceutical compound using various spectroscopic and diffractometric techniques.

Fluorescence Derivatization of Amino Acids

  • Study: Fluorescence Derivatisation of Amino Acids in Short and Long-Wavelengths (Frade et al., 2007).
    • Details: Examines the coupling of a similar amino acid with other amino acids for fluorescence derivatization, useful in biological assays.

Synthesis of Biologically Active Thioxo-Thiazanones

  • Study: Preparative Synthesis Method for 3-(Aminothiocarbonylthio)propanoic Acids (Orlinskii, 1996).
    • Details: Describes a method for synthesizing 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating biologically active compounds.

Enhancement of Chemical Stability and Liposolubility

  • Study: Synthesis and Crystal Structure of 2-acetoxy-3-(3,4-diacetoxyphenyl) Propanoic Acid (Chen et al., 2016).
    • Details: Focuses on synthesizing a derivative to improve the chemical stability and liposolubility of a bioactive compound.

In Vitro Antibacterial Potency

  • Study: Synthesis and Structure-Activity Relationships of New Arylfluoronaphthyridine Antibacterial Agents (Chu et al., 1986).
    • Details: Investigates the antibacterial activity of derivatives characterized by a fluorine atom and substituted amino groups.

Hydrogen Bonding and Polymorphism in Amino Alcohols

  • Study: Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study (Podjed & Modec, 2022).
    • Details: Explores the reaction of amino alcohols with quinaldinic acid, focusing on hydrogen bonding and polymorphism.

Asymmetric Biotransformation in Pharmaceutical Intermediates

  • Study: Asymmetric Biocatalysis of S-3-amino-3-phenylpropionic Acid with New Isolated Methylobacterium Y1-6 (Li et al., 2013).
    • Details: Discusses the biocatalytic production of a pharmaceutical intermediate using a specific strain of Methylobacterium.

Corrosion Inhibition in Mild Steel

  • Study: Green Schiff's Bases as Corrosion Inhibitors for Mild Steel in 1 M HCl Solution: Experimental and Theoretical Approach (Gupta et al., 2016).
    • Details: Investigates the use of cysteine-based Schiff's bases, related to amino propanoic acids, as corrosion inhibitors.

properties

IUPAC Name

3-amino-3-(3,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQXXTOCYJPXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592979
Record name 3-Amino-3-(3,4-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3,4-difluorophenyl)propanoic acid

CAS RN

682804-05-3
Record name 3-Amino-3-(3,4-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

697 g of 3,4-difluorobenzaldehyde (4.76 mol, 1 equivalent) were stirred together with 495 g of malonic acid (4.76 mol, 1 equivalent) and 733 g of ammonium acetate (9.52 mol, 2 equivalents) in 2788 ml of ethanol at reflux under argon for 20 h. Then the mixture was cooled to RT and stirred at RT overnight. The precipitated crystals were filtered off with suction, washed with ethanol and diethyl ether, and dried under reduced pressure. 590 g (62% of theory) of rac-3-amino-3-(3,4-difluorophenyl)propanoic acid were obtained.
Quantity
697 g
Type
reactant
Reaction Step One
Quantity
495 g
Type
reactant
Reaction Step One
Quantity
733 g
Type
reactant
Reaction Step One
Quantity
2788 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Tanács, R Berkecz, S Shahmohammadi… - … of Pharmaceutical and …, 2022 - Elsevier
The enantioseparation of five fluorinated β-phenylalanine analogs together with the nonfluorinated α- and β-phenylalanines has been investigated utilizing chiral stationary phases. The …
Number of citations: 4 www.sciencedirect.com
SG Davies, AM Fletcher, L Lv, PM Roberts… - Tetrahedron …, 2012 - Elsevier
The conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to a range of β-fluoroaryl-α,β-unsaturated esters gave the corresponding β-amino esters with high …
Number of citations: 13 www.sciencedirect.com
A Vakalopoulos, F Wunder, IV Hartung… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe the identification, chemical optimization, and preclinical characterization of novel soluble guanylate cyclase (sGC) stimulators. Given the very broad therapeutic …
Number of citations: 2 pubs.acs.org

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